octahydro-1H-isoindole-1-carboxylic acid

Description

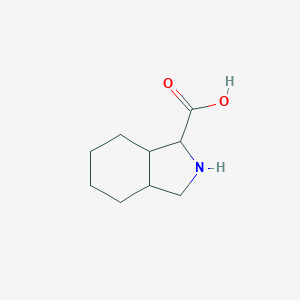

Octahydro-1H-isoindole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a saturated isoindole core with a carboxylic acid substituent. These compounds are positional isomers distinguished by the location of the ketone group (4- vs. 5-position), which significantly influences their physicochemical and pharmacological properties .

Both derivatives share the molecular formula C₉H₁₃NO₃ and a molar mass of 183.2 g/mol, but their structural differences lead to variations in physical properties and reactivity (Table 1) .

Properties

CAS No. |

118125-07-8 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |

InChI Key |

WSMBEQKQQASPPL-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CNC2C(=O)O |

Canonical SMILES |

C1CCC2C(C1)CNC2C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of octahydro-1H-isoindole-1-carboxylic acid typically involves multi-step processes that include cyclization reactions. One notable method involves the use of phthalic anhydride as a starting material, which undergoes several transformations to yield the target compound.

Key Synthetic Routes:

- Cyclization Methods : Utilizing precursors like phthalic anhydride or naphthalene derivatives.

- Reduction Reactions : Converting isoindole derivatives to octahydro forms through catalytic hydrogenation.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic applications, particularly in the following areas:

Antihypertensive Agents

Research indicates that derivatives of this compound can act as precursors for antihypertensive medications. For instance, octahydro-3-oxo-1H-isoindole-1-carboxylic acid has been identified as an intermediate leading to compounds with blood pressure-lowering effects .

Neurological Disorders

Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Anti-inflammatory Drugs

The anti-inflammatory properties of certain octahydro derivatives have been investigated, showing promise in the development of new anti-inflammatory drugs .

Case Studies

Several case studies highlight the applications of this compound in drug development:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The 4-oxo and 5-oxo derivatives exhibit distinct structural features due to the ketone group’s position. This positional isomerism impacts intermolecular interactions, solubility, and stability.

Table 1: Comparative Physicochemical Properties

Key Observations:

- Acidity : The 4-oxo derivative has a predicted pKa of 2.39 , suggesting moderate acidity typical of carboxylic acids. The 5-oxo derivative’s pKa remains unreported, but positional effects could alter electron withdrawal and acidity .

- Thermal Stability : The 4-oxo derivative’s higher predicted boiling point (382.6°C ) implies stronger intermolecular forces (e.g., hydrogen bonding) compared to the 5-oxo isomer .

Functional Implications

In contrast, the absence of data for the 5-oxo isomer limits direct comparisons but highlights the need for further experimental characterization .

Preparation Methods

Catalytic Hydrogenation and Cyclization Strategies

The synthesis of octahydro-1H-isoindole-1-carboxylic acid often begins with precursors such as phthalic anhydride derivatives. A critical step involves catalytic hydrogenation to achieve the saturated bicyclic framework. For example, methyl octahydro-1H-isoindole-1-carboxylate hydrochloride undergoes hydrogenation over a 10% rhodium/carbon catalyst in methanol and acetic acid . This step ensures complete saturation of the isoindole ring, which is essential for subsequent functionalization.

Key Reaction Conditions :

-

Catalyst: 10% Rh/C (0.5 g per 6.25 g substrate)

-

Solvent: Methanol/acetic acid (95:5 v/v)

-

Temperature: Ambient conditions under hydrogen gas

-

Workup: Filtration and recrystallization from methanol-ether yields the hydrochloride salt .

This method prioritizes stereochemical fidelity, as the rhodium catalyst minimizes racemization at the three stereogenic centers.

Acid Hydrolysis of Ester Derivatives

A widely employed route involves the hydrolysis of ester precursors to yield the free carboxylic acid. For instance, refluxing methyl octahydro-1H-isoindole-1-carboxylate hydrochloride with concentrated hydrochloric acid and water (17.5 ml HCl, 36 ml H2O) for 4 hours achieves quantitative conversion . The product is isolated via solvent evaporation and recrystallized from water, yielding this compound hydrochloride with a melting point of 257–262°C .

Advantages :

-

Scalability: Suitable for industrial production due to straightforward workup.

Trimethylsilyl Ester Intermediate Route

A specialized method leverages trimethylsilyl (TMS) esters to enhance reactivity during acylation. In this approach, octahydro-2-oxo-1H-isoindole-1-carboxylic acid is treated with hexamethyldisilazane (1.4 g) and a catalytic amount of chlorotrimethylsilane in acetonitrile (20 ml) . The TMS-protected intermediate is then reacted with 3-(acetylthio)propanoyl chloride under reflux, followed by hydrolysis to yield the final product.

Reaction Optimization :

-

Solvent: Acetonitrile or toluene for improved solubility.

-

Temperature: Reflux (85°C) ensures complete acylation.

-

Workup: Partitioning between ethyl acetate and water removes byproducts .

This method is particularly valuable for introducing thioether side chains, which are pivotal in prodrug formulations.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary preparation routes, highlighting efficiency, yield, and applicability:

Industrial-Scale Production Considerations

Industrial processes often employ continuous flow reactors to enhance yield and reduce costs. For example, the hydrogenation step can be conducted in a fixed-bed reactor with immobilized rhodium catalysts, enabling continuous substrate feeding and product collection . Additionally, solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles.

Challenges :

-

Stereochemical Control : Ensuring enantiomeric excess >99% requires precise catalyst tuning.

-

Byproduct Management : Neutralizing excess HCl during hydrolysis necessitates robust filtration systems.

Mechanistic Insights and Side Reactions

The acid hydrolysis of methyl esters proceeds via a nucleophilic acyl substitution mechanism, where water attacks the electrophilic carbonyl carbon, facilitated by protonation of the ester oxygen . Side reactions, such as decarboxylation, are mitigated by maintaining acidic conditions and avoiding prolonged heating.

In the TMS ester route, silylation protects the carboxylic acid group, preventing unwanted side reactions during acylation. Subsequent hydrolysis under mild conditions (aqueous workup) regenerates the free acid without degrading the isoindole core .

Q & A

Q. Basic

- NMR Spectroscopy : and NMR to verify proton environments and carbon骨架. For example, the carboxylic acid proton appears as a broad singlet (~12 ppm), while the isoindole ring protons show distinct splitting patterns .

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass 205.0869564 g/mol ).

How can computational modeling elucidate the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., peptidases or kinases). Focus on hydrogen-bonding interactions involving the carboxylic acid group .

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous environments using AMBER or GROMACS. Monitor solvent-accessible surface area (SASA) of the isoindole ring .

Data Contradiction Note : Cross-validate docking results with experimental IC values to resolve false-positive predictions .

How should researchers address discrepancies in spectroscopic data during characterization?

Q. Advanced

- Triplicate Experiments : Repeat NMR/IR under standardized conditions (solvent, temperature) to rule out artifacts.

- Statistical Analysis : Apply principal component analysis (PCA) to identify outlier spectra.

- Alternative Techniques : Use X-ray diffraction for unambiguous structural confirmation if NMR data are inconclusive .

What analytical methods ensure purity assessment of this compound?

Q. Basic

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-Dependent Degradation : The carboxylic acid group is prone to decarboxylation at pH >8. Use buffered solutions (pH 4–7) for long-term storage .

What assay designs are optimal for evaluating its bioactivity in enzyme inhibition studies?

Q. Advanced

- Kinetic Assays : Measure values using fluorogenic substrates (e.g., AMC-labeled peptides) in continuous assays.

- Dose-Response Curves : Use 8-point dilution series to calculate IC with nonlinear regression analysis .

Pitfall Avoidance : Include positive controls (e.g., E-64 for cysteine proteases) to validate assay conditions .

What crystallographic strategies resolve the compound’s stereochemical configuration?

Q. Basic

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Cambridge Structural Database (CSD) : Compare unit cell parameters with known isoindole derivatives .

How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Q. Advanced

- Synthetic Modifications : Introduce substituents at the isoindole nitrogen or carboxylic acid positions (e.g., methyl, benzyl groups) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrophobic pockets near the bicyclic core) .

What statistical approaches optimize synthetic yield without industrial-scale resources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.